molecular formula C11H14ClN3 B1379703 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1431963-73-3

4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B1379703
CAS No.: 1431963-73-3
M. Wt: 223.7 g/mol
InChI Key: OSYMFYOPIXHRMO-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14ClN3. It has a molecular weight of 223.70 g/mol . The compound is made up of two component compounds: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H . This compound has a topological polar surface area of 43.8 Ų and a complexity of 187 .


Physical and Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 223.0876252 g/mol . The compound has a heavy atom count of 15 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research highlights the significance of pyrazole derivatives, including those related to "4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride," in the synthesis of biologically active compounds. Pyrazole moiety plays a crucial role in many biologically active compounds and serves as an interesting template for combinatorial as well as medicinal chemistry due to its wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015). These derivatives are also utilized as synthons in organic synthesis, highlighting their versatility in chemical reactions.

Antifungal Applications

A study focusing on compounds tested against Fusarium oxysporum, the pathogen causing Bayoud disease in date palms, identified compounds with a pyrazole core as effective antifungal agents. This research underscores the antifungal potential of pyrazole derivatives, suggesting their applicability in addressing plant diseases and possibly extending to other antifungal applications (Kaddouri et al., 2022).

Genotoxic and Carcinogenic Studies

Investigations into the genotoxic activities of aniline and its metabolites, including hydrochloride forms, have provided insights into their mechanisms of action in inducing tumors in animal models. While not directly related to "this compound," this research aids in understanding the broader implications of aniline derivatives in pharmacology and toxicology (Bomhard & Herbold, 2005).

Catalytic Applications and Synthetic Pathways

The importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives, compounds related to the broader family of pyrazole derivatives, has been extensively reviewed. This research emphasizes the role of such compounds in the pharmaceutical industry due to their bioavailability and synthetic applications, highlighting the ongoing innovation in catalyst development for efficient synthesis of complex molecules (Parmar et al., 2023).

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMFYOPIXHRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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